

safe handling and storage procedures for 2-Bromo-5-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-5-(methoxymethyl)pyridine
Cat. No.:	B3029572

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Storage of **2-Bromo-5-(methoxymethyl)pyridine**

Introduction

2-Bromo-5-(methoxymethyl)pyridine is a substituted pyridine derivative utilized in chemical synthesis and drug discovery. As with many halogenated heterocyclic compounds, its reactivity makes it a valuable building block but also necessitates stringent safety protocols to mitigate risks to laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles.

Disclaimer: Specific, comprehensive safety and toxicological data for **2-Bromo-5-(methoxymethyl)pyridine** is limited. Therefore, the hazard classifications and handling recommendations outlined in this document are largely extrapolated from the safety data of the closely related and well-documented compound, 2-Bromo-5-methoxypyridine, due to significant structural similarity. Researchers must exercise caution and treat this compound as potentially hazardous.

Section 1: Compound Identification and Hazard Assessment

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice.

Chemical Identity and Properties

Property	Value	Source
IUPAC Name	2-bromo-5-(methoxymethyl)pyridine	[1]
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	N/A
Monoisotopic Mass	200.979 g/mol	[1]
Appearance	White to almost white powder or lump	[2]
Boiling Point	113 °C at 59 Torr (Data for 2-Bromo-5-methoxypyridine)	[2]
Melting Point	22 °C (Data for 2-Bromo-5-methoxypyridine)	[2]

GHS Hazard Classification

The following Globally Harmonized System (GHS) classifications are based on data for the structural analog, 2-Bromo-5-methoxypyridine. It is imperative to handle **2-Bromo-5-(methoxymethyl)pyridine** as if it possesses these hazards.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2 / 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

(Source:[2][3][4])

Signal Word:Warning

Hazard Pictograms:

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: create a physical barrier between the researcher and the chemical hazard.

Engineering Controls

- Chemical Fume Hood: All handling of **2-Bromo-5-(methoxymethyl)pyridine**, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[6]
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][7]
- Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.

Protection Type	Specification	Rationale
Hand Protection	Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.	Prevents skin contact, which can cause irritation. [7] [9] Contaminated gloves must be disposed of properly.
Eye/Face Protection	Chemical safety goggles and a face shield.	Protects against splashes and airborne particles, preventing serious eye irritation. [7] [10]
Skin and Body	A flame-retardant lab coat and closed-toe shoes.	Provides a barrier against accidental spills and contact. [8]
Respiratory	A NIOSH-approved respirator may be required for large spills or if engineering controls fail.	Protects against inhalation of high concentrations of dust or vapors. [9]

Section 3: Protocols for Safe Handling and Use

A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.

Step-by-Step Handling Protocol

- Pre-Handling Assessment: Before starting work, review this guide and the available Safety Data Sheet (SDS) for the most current information. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials.
- Donning PPE: Put on all required PPE as specified in Section 2.2.
- Transfer and Weighing:
 - Perform all transfers within the chemical fume hood to contain any dust or vapors.[\[5\]](#)
 - Use a spatula for solid transfers. Avoid creating dust by gently scooping the material.[\[7\]](#)

- If weighing on a balance outside the hood, use a tared, sealed container to transport the material to and from the balance.
- During Reaction:
 - Keep all reaction vessels clearly labeled and closed or covered when not in use.
 - Continuously monitor the reaction for any unexpected changes.
- Post-Handling Cleanup:
 - Decontaminate all surfaces and equipment after use.
 - Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[\[7\]](#)[\[9\]](#)
 - Properly dispose of all waste as outlined in Section 6.

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions

- Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[\[3\]](#)[\[5\]](#)
- Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation.[\[2\]](#)
- Security: Store in a locked cabinet or area accessible only to authorized personnel.[\[3\]](#)

Incompatible Materials

To prevent dangerous reactions, do not store **2-Bromo-5-(methoxymethyl)pyridine** with the following:

- Strong Oxidizing Agents[\[5\]](#)

- Strong Acids and Bases[5][10]
- Amines[5]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][5][6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5]

Spill Response

- Evacuate non-essential personnel from the area.
- Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary. [7][9]
- Prevent the spill from entering drains or waterways.[7]
- For solid spills, carefully sweep up the material without creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[7]
- Collect the waste in a suitable, closed, and labeled container for disposal.

- Decontaminate the spill area thoroughly.

Firefighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]
- Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide may be generated.[10][11]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]


Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

- Procedure: All waste containing **2-Bromo-5-(methoxymethyl)pyridine** and any contaminated materials (e.g., gloves, absorbent pads, containers) must be disposed of as hazardous waste.[5]
- Regulations: Disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, regional, and national regulations.[3] Do not mix with other waste streams unless explicitly permitted.

Visual Workflow: Safe Handling and Emergency Response

The following diagram outlines the logical flow for safely managing **2-Bromo-5-(methoxymethyl)pyridine** from initial assessment to final disposal, including critical emergency decision points.

[Click to download full resolution via product page](#)

Caption: Workflow for handling **2-Bromo-5-(methoxymethyl)pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-bromo-5-(methoxymethyl)pyridine (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aablocks.com [aablocks.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aaronchem.com [aaronchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [safe handling and storage procedures for 2-Bromo-5-(methoxymethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029572#safe-handling-and-storage-procedures-for-2-bromo-5-methoxymethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com